magnesium;methylbenzene;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;methylbenzene;bromide involves the reaction of 4-bromotoluene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures the consistency and purity of the product. Industrial reactors are designed to handle large volumes and maintain anhydrous conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;methylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Substitutes halides in organic molecules.
Electrophiles: Participates in coupling reactions with electrophiles such as alkyl halides.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Aromatics: When reacting with halides.
Coupled Products: Various coupled organic molecules.
Scientific Research Applications
Magnesium;methylbenzene;bromide has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in living cationic polymerization and ring-expansion cationic polymerization.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through a six-membered ring transition state, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but used for different synthetic applications.
Methylmagnesium Bromide: Used in similar reactions but with different outcomes due to the smaller alkyl group.
Uniqueness
Magnesium;methylbenzene;bromide is unique due to its specific reactivity with carbonyl compounds and its ability to form complex organic molecules. Its methylbenzene group provides distinct steric and electronic properties that influence its reactivity compared to other Grignard reagents .
Properties
IUPAC Name |
magnesium;methylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQKCCKUOSAEV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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